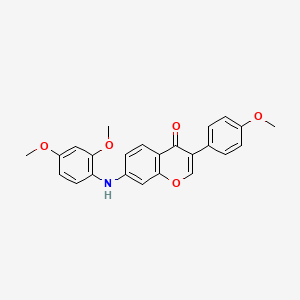
7-((2,4-dimethoxyphenyl)amino)-3-(4-methoxyphenyl)-4H-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest, 7-((2,4-dimethoxyphenyl)amino)-3-(4-methoxyphenyl)-4H-chromen-4-one, is a derivative of chromen-4-one, which is a class of compounds known for their diverse pharmacological activities. Chromen-4-one derivatives have been extensively studied due to their potential medicinal value, including cytotoxic and bactericidal properties .
Synthesis Analysis
The synthesis of chromen-4-one derivatives typically involves multistep reactions that may include Knoevenagel condensation, as seen in the synthesis of 3-amino-7,8-dimethoxy-2H-chromen-2-one . The synthesis process can be optimized for mild reaction conditions and environmental friendliness. For instance, the synthesis of 3-amino-7,8-dimethoxy-2H-chromen-2-one from 2,3,4-trimethoxybenzaldehyde involves methoxy reduction and is verified by spectroscopic methods such as 1H-NMR, 13C-NMR, and IR analysis .
Molecular Structure Analysis
The molecular structure of chromen-4-one derivatives can be complex, with various substituents affecting the overall conformation. For example, in a related compound, the chromene moiety adopts an envelope conformation, and the methoxyphenyl ring is orthogonal to the chromene mean plane . The presence of substituents such as amine and nitro groups can lead to intramolecular hydrogen bonding, influencing the molecule's three-dimensional structure .
Chemical Reactions Analysis
Chromen-4-one derivatives can undergo various chemical reactions, including multicomponent condensation. For example, the synthesis of 2-(2-(4-methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid involves a reaction between 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid, proceeding in two steps with the final formation of the furylacetic acid moiety in acidic media .
Physical and Chemical Properties Analysis
The physical and chemical properties of chromen-4-one derivatives are influenced by their molecular structure. The presence of methoxy and amino groups can affect properties such as solubility, melting point, and reactivity. The intramolecular hydrogen bonding can also impact the stability and reactivity of these compounds . The crystal structure analysis reveals interactions such as C—H⋯π, which can influence the compound's solid-state properties .
Applications De Recherche Scientifique
Antimicrobial and Antifungal Activity
Compounds with structures similar to 7-((2,4-dimethoxyphenyl)amino)-3-(4-methoxyphenyl)-4H-chromen-4-one have shown promising antimicrobial and antifungal properties. For instance, the synthesis of pyran derivatives through reactions involving methoxynaphthalen-2-ol, 4-chlorobenzaldehyde, and malononitrile under microwave irradiation has led to compounds with significant antimicrobial activities, comparable to reference antimicrobial agents. These compounds have bactericidal and fungicidal effects, demonstrating their potential in addressing microbial resistance (Rawda M. Okasha et al., 2022).
Selective COX-2 Inhibition
Another area of application is in the selective inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory process. Studies on derivatives of 4H-chromen-4-one have highlighted their potential as novel selective COX-2 inhibitors. Molecular characterization and in silico studies have provided insights into the molecular conformation and binding interactions responsible for COX-2 selectivity, indicating their usefulness in designing anti-inflammatory drugs (Kamal Rullah et al., 2015).
Apoptosis Induction in Cancer Therapy
Chromen derivatives have also been identified as potent inducers of apoptosis, a mechanism that can be leveraged in cancer therapy. High-throughput screening assays have found specific 4H-chromenes capable of inducing nuclear fragmentation, PARP cleavage, and cell cycle arrest, with potential as anticancer agents. These compounds have shown significant activity in inhibiting tubulin polymerization, suggesting their role in developing future cancer therapies (William E. Kemnitzer et al., 2004).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
7-(2,4-dimethoxyanilino)-3-(4-methoxyphenyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO5/c1-27-17-7-4-15(5-8-17)20-14-30-22-12-16(6-10-19(22)24(20)26)25-21-11-9-18(28-2)13-23(21)29-3/h4-14,25H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZRGHYJLAAKICM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)NC4=C(C=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-((2,4-dimethoxyphenyl)amino)-3-(4-methoxyphenyl)-4H-chromen-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-dimethoxybenzyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B3018269.png)
![2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methylthiophene-3-sulfonamide](/img/structure/B3018271.png)

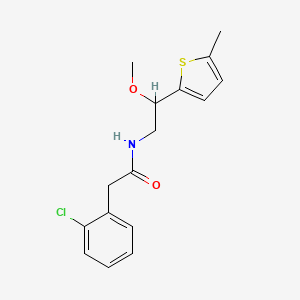


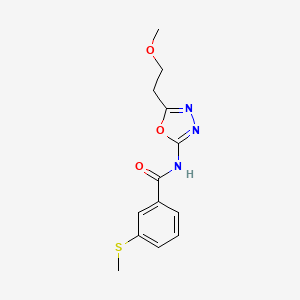
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzamide](/img/structure/B3018280.png)
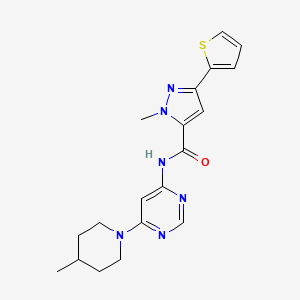

![N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B3018287.png)

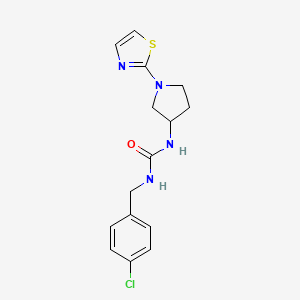
![N-(4-chloro-2-(trifluoromethyl)phenyl)-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3018290.png)